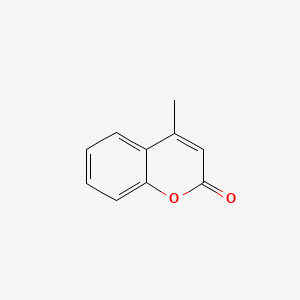

4-Methylcoumarin

Beschreibung

Eigenschaften

IUPAC Name |

4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGQCCSGKGJLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209516 | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-71-6 | |

| Record name | 4-Methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcoumarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08785 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YZ8R79U9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methylcoumarin Synthesis via Pechmann Condensation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pechmann condensation for the synthesis of 4-methylcoumarins, a critical scaffold in medicinal chemistry and materials science. This document details the reaction mechanism, offers a comparative summary of various catalytic systems, and presents detailed experimental protocols.

Introduction to the Pechmann Condensation

The Pechmann condensation is a classic and widely utilized method for the synthesis of coumarins.[1] It involves the reaction of a phenol with a β-ketoester under acidic conditions to form the coumarin core.[2] This reaction is valued for its efficiency and the accessibility of its starting materials. The synthesis of 4-methylcoumarin and its derivatives is of particular interest due to their broad range of biological activities and applications as pharmaceuticals and fluorescent probes.

The Reaction Mechanism

The Pechmann condensation proceeds through a series of acid-catalyzed steps. The generally accepted mechanism involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (a Friedel-Crafts type acylation). The final step is a dehydration to yield the aromatic coumarin ring system.[1]

Recent studies have delved deeper into the mechanistic subtleties, suggesting that the reaction proceeds via the oxo-form of the β-ketoester rather than the enolic form. Theoretical studies have proposed three distinct oxo-routes for the condensation.

Below is a generalized schematic of the Pechmann condensation mechanism for the synthesis of a this compound derivative.

Caption: Generalized workflow of the Pechmann condensation for this compound synthesis.

A more detailed representation of the electron movement and intermediate structures is provided in the following diagram:

Caption: Detailed mechanistic pathway of the Pechmann condensation.

Catalytic Systems and Quantitative Data

A variety of acid catalysts have been employed for the Pechmann condensation, ranging from traditional Brønsted acids to solid acid catalysts and ionic liquids. The choice of catalyst can significantly impact reaction conditions and yields.

Homogeneous Catalysts

Concentrated sulfuric acid is a conventional and effective catalyst for this reaction.[3] However, its corrosive nature and the challenges associated with its removal from the reaction mixture have prompted the exploration of alternative catalysts.

| Catalyst | Phenol Substrate | β-Ketoester | Reaction Conditions | Yield (%) | Reference |

| Conc. H₂SO₄ | Resorcinol | Ethyl Acetoacetate | 5 °C to room temp., 18 h | 88 | [4] |

| Conc. H₂SO₄ | Resorcinol | Ethyl Acetoacetate | Not specified | 49 | [3] |

| Dil. H₂SO₄ | Resorcinol | Ethyl Acetoacetate | Not specified | Lower yields | [4] |

| Conc. HCl | Resorcinol | Ethyl Acetoacetate | Not specified | Lower yields | [4] |

Heterogeneous Catalysts

Solid acid catalysts offer advantages such as easier separation, potential for recyclability, and reduced environmental impact.[5] A range of materials including ion-exchange resins, zeolites, and sulfated metal oxides have been investigated.

| Catalyst | Phenol Substrate | β-Ketoester | Reaction Conditions | Yield (%) | Reference |

| Amberlyst-15 | Resorcinol | Ethyl Acetoacetate | 110 °C, solvent-free | 95 | [5] |

| InCl₃ (3 mol%) | Substituted Phenols | Ethyl Acetoacetate | Room temp., ball mill, 8 min | 52-92 | [6][7] |

| Nano-crystalline Sulfated-Zirconia | m-Amino Phenol | Ethyl Acetoacetate | 150 °C, 1 h | ~60 | [8] |

| UiO-66-SO₃H | Phloroglucinol | Ethyl Acetoacetate | 140 °C, 4 h | 66 | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives as cited in the literature.

General Procedure for the Synthesis of 7-Hydroxy-4-methylcoumarin using a Homogeneous Catalyst

This protocol is adapted from a typical procedure using concentrated sulfuric acid.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (98%)

-

Crushed Ice/Ice Water

-

Ethanol (for recrystallization)

Procedure:

-

In a 100 mL conical flask, combine 5.5 g (0.05 mol) of resorcinol and 6.4 mL of ethyl acetoacetate.[3]

-

Carefully add 50 mL of concentrated sulfuric acid to the flask while cooling in an ice bath to maintain the temperature below 10 °C.[2]

-

After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.

-

Let the reaction mixture stand for 18-24 hours at room temperature, during which the solution will turn a deep red color and may solidify.

-

Pour the reaction mixture slowly into a beaker containing 200 mL of crushed ice and water with constant stirring.

-

The crude 7-hydroxy-4-methylcoumarin will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from ethanol to obtain purified crystals.

-

Dry the purified crystals completely before weighing to determine the final yield.

Synthesis of this compound Derivatives using a Heterogeneous Catalyst under Solvent-Free Conditions

This protocol outlines a more environmentally friendly approach using a solid acid catalyst.[5]

Materials:

-

Resorcinol (1 mmol)

-

Ethyl acetoacetate (1.1 mmol)

-

Amberlyst-15 (0.2 g, 10 mol%)

Procedure:

-

Combine resorcinol, ethyl acetoacetate, and Amberlyst-15 in a reaction vessel.

-

Heat the reaction mixture in an oil bath at 110 °C with stirring for the desired time (typically monitored by TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Add a suitable solvent (e.g., ethyl acetate) to dissolve the product and separate it from the solid catalyst by filtration.

-

Wash the catalyst with the same solvent.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

The Amberlyst-15 catalyst can be washed, dried, and reused for subsequent reactions.[5]

Logical Relationships and Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-methylcoumarins via the Pechmann condensation.

Caption: A typical experimental workflow for Pechmann condensation.

Conclusion

The Pechmann condensation remains a cornerstone for the synthesis of 4-methylcoumarins. While traditional methods using strong mineral acids are effective, modern approaches focusing on heterogeneous catalysts and environmentally benign conditions are gaining prominence. This guide provides researchers and professionals in drug development with a foundational understanding of the mechanism, a comparative analysis of catalytic systems, and detailed experimental protocols to facilitate the synthesis of this important class of compounds. The continued development of novel and efficient catalytic systems will undoubtedly expand the utility of the Pechmann condensation in both academic and industrial settings.

References

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 4. jetir.org [jetir.org]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylcoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 4-methylcoumarin derivatives, a class of compounds with significant potential in drug discovery and development. The information presented herein is intended to support research and development efforts by providing key data on solubility, lipophilicity, and melting points, alongside detailed experimental protocols for their determination. Furthermore, this guide visualizes key biological pathways associated with this compound derivatives to aid in understanding their mechanisms of action.

Core Physicochemical Properties of this compound Derivatives

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For this compound derivatives, understanding properties such as solubility, lipophilicity (logP), and melting point is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) characteristics. The following table summarizes available quantitative data for a selection of this compound derivatives.

| Compound Name | Structure | Melting Point (°C) | Solubility | logP (Calculated) | Citation |

| This compound | 72-75 | Insoluble in water | 2.3 | [1] | |

| 7-Hydroxy-4-methylcoumarin | 189-190 | Slightly soluble in hot water; Soluble in ethanol, acetic acid, alkali solution, and ammonia | 1.6 | [2][3] | |

| 4-Hydroxy-6-methylcoumarin | - | - | - | [4] | |

| 4-Hydroxy-7-methylcoumarin | - | - | 1.6 | [5] | |

| 4-Methyl-2-oxo-2H-chromen-6-yl benzoate | 110-115 | - | - | [6] | |

| 4,5-Dimethyl-2-oxo-2H-chromen-7-yl benzoate | 141-145 | - | - | [6] | |

| 4-Methyl-2-oxo-2H-chromen-7,8-diyl dibenzoate | 155-160 | - | - | [6] | |

| 7-Hydroxy-4-methyl-8-nitrocoumarin | - | Soluble in ethanol | - | [2] | |

| 7-Hydroxy-4-methyl-6-nitrocoumarin | - | Soluble in ethanol | - | [2] | |

| 7-Chloro-4-methylcoumarin | 102-104 | Soluble in Methanol | - |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is fundamental in drug development. The following sections provide detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

Test compound (this compound derivative)

-

Distilled or deionized water (or other relevant aqueous buffer)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of the solid test compound to a glass vial.

-

Add a known volume of the aqueous solvent (e.g., 5 mL) to the vial.

-

Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted aliquot using a validated analytical method (e.g., by measuring absorbance at a specific wavelength with a UV-Vis spectrophotometer and using a pre-determined calibration curve).

-

Calculate the solubility of the compound in the chosen solvent, expressed in units such as mg/mL or mol/L.

Determination of Octanol-Water Partition Coefficient (logP) (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADME properties.

Materials:

-

Test compound (this compound derivative)

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare pre-saturated solvents by vigorously mixing n-octanol and water/buffer in a separatory funnel and allowing the phases to separate overnight.

-

Dissolve a known amount of the test compound in either the aqueous or the n-octanol phase.

-

Add a known volume of this solution to a glass vial.

-

Add an equal volume of the other pre-saturated phase to the vial.

-

Cap the vial and vortex it vigorously for several minutes to ensure thorough mixing and partitioning of the compound between the two phases.

-

Allow the vial to stand or centrifuge it to achieve complete phase separation.

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

-

The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).

Visualization of Biological Pathways

This compound derivatives have been shown to exhibit a range of biological activities, including anticancer and anti-inflammatory effects. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to this class of compounds.

References

- 1. Methylcoumarin - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 6. researchgate.net [researchgate.net]

Solubility of 4-Methylcoumarin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methylcoumarin in various organic solvents. Due to a lack of extensive publicly available quantitative data, this document focuses on providing a qualitative solubility profile, a detailed experimental protocol for determining precise solubility, and a clear workflow to enable researchers to generate their own data. This information is crucial for applications in drug discovery, formulation development, and chemical synthesis where this compound is utilized.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound and Related Derivatives

| Solvent Class | Specific Solvents | Expected Solubility of this compound | Notes and Observations from Related Compounds |

| Alcohols | Methanol, Ethanol | Soluble | 7-Hydroxy-4-methylcoumarin is soluble in ethanol[1]. 7-Amino-4-methylcoumarin has a reported solubility of 20 mg/mL in ethanol. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Soluble to Highly Soluble | 7-Amino-4-methylcoumarin is soluble in DMSO (10 mg/mL), DMF, and acetone (10 mg/mL). |

| Halogenated Solvents | Chloroform, Dichloromethane | Soluble | 7-Hydroxy-4-methylcoumarin is slightly soluble in chloroform[1]. |

| Ethers | Diethyl ether | Slightly Soluble | 7-Hydroxy-4-methylcoumarin is reported to be slightly soluble in ether[1]. |

| Acids | Acetic Acid | Soluble | 7-Hydroxy-4-methylcoumarin is soluble in acetic acid[1]. |

| Non-Polar Solvents | Hexane, Toluene | Sparingly Soluble to Insoluble | Based on the polar nature of the lactone group in the coumarin structure. |

It is important to note that these are general predictions. The actual quantitative solubility can be significantly influenced by factors such as temperature, purity of the compound and solvent, and the presence of any polymorphic forms of this compound. Therefore, experimental determination is highly recommended for any application requiring precise solubility data.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method. This protocol, coupled with UV-Vis spectroscopy for concentration analysis, provides a robust framework for obtaining accurate solubility data.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer and cuvettes

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Filtration:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Preparation of Standard Solutions for Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of serial dilutions from the stock solution to create a set of standard solutions with decreasing concentrations.

-

-

UV-Vis Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a standard solution across a range of UV wavelengths.

-

Measure the absorbance of each standard solution at the determined λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered saturated sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Spectroscopic Profile of 4-Methylcoumarin: A Technical Guide

An In-depth Analysis of NMR, IR, and UV-Vis Spectroscopic Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Methylcoumarin (also known as 4-methyl-2H-chromen-2-one), a fundamental heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document compiles key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, details the experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the essential spectroscopic data for this compound, providing a clear and concise reference for compound characterization.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Proton (H) | Chemical Shift (δ) ppm | Solvent |

| H-3 | 6.16 | CDCl₃ |

| H-5 | 7.49 (dd) | CDCl₃ |

| H-6 | 7.27 (ddd) | CDCl₃ |

| H-7 | 7.27 (ddd) | CDCl₃ |

| H-8 | 7.24 (dd) | CDCl₃ |

| 4-CH₃ | 2.39 | CDCl₃ |

Note: Assignments for aromatic protons (H-6, H-7, H-8) can be complex due to overlapping signals.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon (C) | Chemical Shift (δ) ppm | Solvent |

| C-2 | 161.1 | CDCl₃ |

| C-3 | 115.3 | CDCl₃ |

| C-4 | 152.4 | CDCl₃ |

| C-4a | 118.6 | CDCl₃ |

| C-5 | 127.3 | CDCl₃ |

| C-6 | 124.0 | CDCl₃ |

| C-7 | 131.6 | CDCl₃ |

| C-8 | 116.6 | CDCl₃ |

| C-8a | 153.9 | CDCl₃ |

| 4-CH₃ | 18.6 | CDCl₃ |

Source: ¹³C NMR data is referenced from L. Ernst, J. Magn. Resonance 21, 241 (1976) as cited by PubChem[1].

Table 3: IR Spectroscopic Data of this compound

| Functional Group | Absorption Peak (cm⁻¹) | Method |

| C=O (Lactone) | 1720 | KBr Pellet |

| C=C (Aromatic) | 1625, 1570 | KBr Pellet |

| C-H (Aromatic) | 3050 | KBr Pellet |

| C-H (Methyl) | 2925 | KBr Pellet |

| C-O-C (Ether) | 1270, 1180 | KBr Pellet |

Note: Peak positions can vary slightly based on the experimental method (e.g., KBr pellet, Nujol mull, or vapor phase).

Table 4: UV-Vis Spectroscopic Data of this compound

| Solvent | λmax (nm) |

| Ethanol | 275, 311 |

| DMSO | 285, 310 |

Note: Substituents on the coumarin ring can cause a significant bathochromic (red) shift in the absorption maxima[2].

Experimental Protocols

The data presented in this guide are typically obtained using the following standard methodologies.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a clean vial.

-

Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shifts to 0.00 ppm.

-

Transfer the resulting solution into a 5 mm NMR tube.

Data Acquisition:

-

Instrument: Spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR: A standard one-pulse experiment is performed. Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is generally required.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the resulting fine powder into a pellet press.

-

Apply pressure to form a thin, transparent KBr pellet.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Procedure: A background spectrum of the empty sample holder is recorded first. The KBr pellet containing the sample is then placed in the spectrometer's sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or methanol.

-

Prepare a series of dilutions from the stock solution to a final concentration suitable for measurement (typically in the µg/mL range).

Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer is used.

-

Procedure: The spectrophotometer is first zeroed using a cuvette containing the pure solvent (the blank). The sample solution is then placed in the sample cuvette, and the absorbance is measured over a specific wavelength range, typically 200-400 nm, to identify the wavelengths of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.

References

An In-depth Guide to the Quantum Yield and Fluorescence Lifetime of 4-Methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield and fluorescence lifetime of 4-Methylcoumarin, a fluorescent molecule of significant interest in various scientific and biomedical applications. This document details the photophysical properties of this compound and its derivatives, outlines the experimental methodologies for their measurement, and presents the data in a clear, comparative format.

Introduction to this compound's Photophysical Properties

This compound and its derivatives are a class of fluorophores known for their sensitivity to the local microenvironment. This solvatochromism, the change in spectroscopic properties in response to the polarity of the solvent, makes them valuable probes for studying molecular interactions and dynamics. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, is another critical parameter.

The photophysical properties of coumarins are highly dependent on their substitution pattern and the surrounding solvent. Generally, electron-donating groups at the 7-position can enhance fluorescence, while the polarity of the solvent can significantly influence both the quantum yield and lifetime.

Quantitative Photophysical Data

While extensive data is available for substituted coumarins, quantitative information for the parent this compound is less common in the literature. The following tables summarize the available data for this compound and its closely related derivatives to provide a comparative analysis.

Table 1: Fluorescence Quantum Yield (ΦF) of Coumarin Derivatives in Various Solvents

| Compound | Solvent | Quantum Yield (ΦF) |

| 7-Hydroxy-4-methylcoumarin | Water | 0.356[1] |

| Methanol | 0.266[1] | |

| Ethanol | 0.208[1] | |

| Iso-Propanol | 0.169[1] | |

| Iso-Butanol | 0.202[1] | |

| DMSO | 0.132[1] | |

| DMF | 0.081[1] | |

| Dichloromethane | 0.026[1] | |

| Chloroform | 0.099[1] | |

| Ethyl acetate | 0.015[1] | |

| n-Hexane | 0.063[1] | |

| n-Heptane | 0.105[1] | |

| Coumarin 1 (7-diethylamino-4-methylcoumarin) | Ethanol | 0.73 |

Table 2: Fluorescence Lifetime (τF) of Coumarin Derivatives in Various Solvents

| Compound | Solvent | Lifetime (τF) (ns) |

| 7-Hydroxy-4-methylcoumarin | Water | 1.49[1] |

| Methanol | 1.26[1] | |

| Ethanol | 1.38[1] | |

| Iso-Propanol | 1.26[1] | |

| Iso-Butanol | 2.96[1] | |

| DMSO | 1.61[1] | |

| DMF | 1.46[1] | |

| Dichloromethane | 3.11[1] | |

| Chloroform | 1.21[1] | |

| Ethyl acetate | 1.09[1] | |

| n-Hexane | 2.30[1] | |

| n-Heptane | 1.00[1] | |

| Coumarin 1 (7-diethylamino-4-methylcoumarin) | Ethanol | 3.07 ± 0.01[2] |

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime requires precise experimental procedures. The following sections detail the standard methodologies for these measurements.

Measurement of Fluorescence Quantum Yield

The relative method is commonly employed to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials and Instrumentation:

-

Spectrofluorometer: A calibrated instrument capable of recording corrected emission spectra.

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Quartz Cuvettes: 1 cm path length.

-

This compound Solution: A stock solution of this compound in the desired solvent.

-

Standard Solution: A solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546) in the same solvent if possible.

-

High-Purity Solvents.

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement: Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer and determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the spectrofluorometer at the same excitation wavelength used for the absorbance measurements.

-

Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The quantum yield of the sample (ΦF,X) is calculated using the following equation:

ΦF,X = ΦF,S * (IX / IS) * (AS / AX) * (nX² / nS²)

Where:

-

ΦF,S is the quantum yield of the standard.

-

IX and IS are the integrated fluorescence intensities of the sample and standard, respectively.

-

AX and AS are the absorbances of the sample and standard at the excitation wavelength, respectively.

-

nX and nS are the refractive indices of the sample and standard solutions, respectively.

-

References

Synthetic 4-Methylcoumarin Analogs: A Comprehensive Technical Guide to their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a significant class of naturally occurring benzopyrone derivatives, have long been a subject of intense scientific scrutiny due to their diverse and potent biological activities. Among these, synthetic 4-methylcoumarin analogs have emerged as a particularly promising scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The presence of the methyl group at the C4 position often enhances lipophilicity and metabolic stability, making these analogs attractive candidates for drug development. This in-depth technical guide provides a comprehensive overview of the biological activities of various synthetic this compound derivatives. It summarizes key quantitative data, details essential experimental protocols for their evaluation, and visualizes the intricate signaling pathways through which these compounds exert their effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents based on the this compound framework.

Anticancer Activities

Synthetic this compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways crucial for cancer cell survival and progression.

Quantitative Data: Cytotoxicity of this compound Analogs

The anticancer efficacy of various this compound analogs has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected this compound derivatives against different human cancer cell lines.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 7,8-dihydroxy-4-methylcoumarin (Compound 8) | K562 (Chronic Myelogenous Leukemia) | >100 | [1] |

| 7,8-dihydroxy-4-methylcoumarin (Compound 8) | LS180 (Colon Adenocarcinoma) | >100 | [1] |

| 7,8-dihydroxy-4-methylcoumarin (Compound 8) | MCF-7 (Breast Adenocarcinoma) | >100 | [1] |

| 7,8-DHMC with n-decyl at C3 (Compound 11) | K562 | 42.4 | [2] |

| 7,8-DHMC with n-decyl at C3 (Compound 11) | LS180 | 25.2 | [2] |

| 7,8-DHMC with n-decyl at C3 (Compound 11) | MCF-7 | 25.1 | [2] |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin (Compound 27) | K562, LS180, MCF-7 | 32.7 - 45.8 | [2] |

| 7,8-diacetoxy-4-methylcoumarin (DAMC) | - | - | [3] |

| Geiparvarin analog (Compound V) | HL60 (Promyelocytic Leukemia) | 0.5 ± 0.02 | [4] |

| Compound 4 | HL60 | 8.09 | [4] |

| Compound 8b | HepG2 (Hepatocellular Carcinoma) | 13.14 | [4] |

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound analogs are mediated through the modulation of several critical signaling pathways. These compounds can induce apoptosis by activating pro-apoptotic proteins and down-regulating anti-apoptotic factors. Furthermore, they can interfere with cell cycle progression and inhibit signaling cascades that promote cancer cell proliferation and survival.

One of the key mechanisms involves the inhibition of the PI3K/AKT signaling pathway, which is frequently hyperactivated in many cancers and plays a central role in cell growth, proliferation, and survival.[4] Additionally, some this compound derivatives have been shown to modulate the ERK/MAPK signaling pathway, which is also crucial for cell proliferation and differentiation.[5]

A notable mechanism of action for some analogs is the down-regulation of the Aryl hydrocarbon receptor (AhR) and Proliferating Cell Nuclear Antigen (PCNA), coupled with the up-regulation of a suite of pro-apoptotic proteins including Bax, Bad, Cytochrome c, Apaf-1, Caspase-9, and Caspase-3.[6] This coordinated regulation effectively shifts the cellular balance towards apoptosis.

Anti-inflammatory Activities

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Synthetic this compound analogs have demonstrated potent anti-inflammatory properties by modulating the production of inflammatory mediators and regulating key inflammatory signaling pathways.

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of this compound derivatives are often assessed by their ability to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines.

| Compound/Analog | Cell Type | Mediator Inhibited | Concentration | % Inhibition | Reference |

| DHEMC | LPS-activated microglia | NO, TXB2, PGE2, TNF-α | 100 µM | Significant | [7] |

| DAEMC | LPS-activated microglia | NO, TXB2, TNF-α | 50 µM | Significant | [7] |

| DAEMC | LPS-activated microglia | NO, TXB2, PGE2, TNF-α | 100 µM | Significant | [7] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory mechanism of this compound analogs involves the suppression of key enzymes and transcription factors that drive the inflammatory response. A primary mode of action is the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) protein expression, which are critical enzymes in the production of prostaglandins and nitric oxide, respectively.[7][8]

Furthermore, these compounds can modulate the MAPK and NF-κB signaling pathways.[9] The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. By inhibiting these pathways, this compound derivatives can effectively dampen the inflammatory cascade. Some analogs also exert their effects by activating the Nrf2/Keap1 signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular defense mechanisms.[3]

Antioxidant Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. This compound analogs, particularly those with hydroxyl substitutions, have been shown to possess significant antioxidant properties.

Quantitative Data: Radical Scavenging Activity

The antioxidant potential of this compound derivatives is commonly evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

| Compound/Analog | Assay | IC50 (ppm) | Reference |

| 7-hydroxy-4-methyl coumarin | DPPH | 99.69 | [10][11] |

Mechanism of Antioxidant Action

The antioxidant activity of 4-methylcoumarins is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them.[12] The presence and position of hydroxyl groups on the coumarin ring are crucial for this activity. Ortho-dihydroxy substituted coumarins are particularly effective radical scavengers due to the formation of stable ortho-semiquinone radicals.[13] The general mechanism involves the transfer of a hydrogen atom from a hydroxyl group to a radical (R•), resulting in a stable coumarin radical and a neutralized species (RH).

Antimicrobial Activities

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Synthetic this compound derivatives have been investigated for their potential as antimicrobial agents against a variety of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of this compound analogs is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| Compound 9 | P. aeruginosa | 1.09 | [14] |

| Compound 9 | E. coli | 25 | [14] |

| Compound 9 | K. pneumoniae | 6.25 | [14] |

| Compound 9 | P. vulgaris | 6.25 | [14] |

| Compound 9 | B. subtilis | 12.5 | [14] |

| Compound 9 | C. albicans | 6.25 | [14] |

| Compound 9 | S. cerevisiae | 6.25 | [14] |

| Compound 7 | E. coli | 31 | [15] |

| Compound 6 | S. aureus | 40 | [15] |

| Compound 7 | M. luteus | 40 | [15] |

| Compound 8 | S. aureus | 300 | [15] |

Mechanism of Antimicrobial Action

The precise mechanisms by which this compound analogs exert their antimicrobial effects are still under investigation and may vary depending on the specific derivative and the target microorganism. However, it is suggested that these compounds may disrupt microbial cell membranes, interfere with essential enzymatic activities, or inhibit microbial DNA replication and protein synthesis.[15]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide for the evaluation of the biological activities of this compound analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound analogs (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 24-72 hours at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm is reduced.

Materials:

-

96-well microtiter plates

-

This compound analogs

-

DPPH solution (0.1 mM in methanol or ethanol)

-

Methanol or ethanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of the this compound analogs and the positive control in methanol or ethanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the sample or control solution to 100 µL of the DPPH working solution. A blank containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Plot the percentage of scavenging activity against the concentration of the analog to determine the IC50 value.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound analogs

-

Sterile saline or PBS

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound analogs in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[16]

Conclusion

Synthetic this compound analogs represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in anticancer, anti-inflammatory, antioxidant, and antimicrobial assays underscores their potential as lead structures in drug discovery. The structure-activity relationship studies highlighted in this guide provide valuable insights for the rational design of new derivatives with enhanced potency and selectivity. The detailed experimental protocols and visual representations of the underlying signaling pathways offer a solid foundation for researchers to further explore and harness the therapeutic potential of this important chemical scaffold. Continued investigation into the mechanisms of action and in vivo efficacy of these analogs is warranted to translate these promising in vitro findings into novel therapeutic interventions.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Derivatives with Anti-inflammatory Effects in Activated Microglial Cells [jstage.jst.go.jp]

- 9. mdpi.com [mdpi.com]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jetir.org [jetir.org]

- 15. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

An In-depth Technical Guide on the Antioxidant and Radical Scavenging Properties of 4-Methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant and radical scavenging properties of 4-methylcoumarin and its derivatives. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Introduction

Coumarins are a class of benzopyrone derivatives widely found in nature and known for their diverse pharmacological activities.[1] Among them, 4-methylcoumarins have garnered significant attention for their potential as antioxidant agents.[1][2] These compounds have been shown to possess tissue-protective antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] The antioxidant capacity of 4-methylcoumarins is significantly influenced by the substitution pattern on the coumarin nucleus, with hydroxylated derivatives, in particular, acting as potent free radical scavengers and chain-breaking antioxidants.[1][2][3] Notably, unlike many other coumarins, 4-methylcoumarins are not metabolized to toxic epoxide intermediates, making them promising candidates for the development of non-toxic antioxidant-based drugs.[2][4]

This guide will delve into the various in-vitro methods used to assess the antioxidant and radical scavenging activities of this compound derivatives, presenting key findings and detailed methodologies.

Quantitative Antioxidant Activity Data

The antioxidant efficacy of various this compound derivatives has been quantified using several standard assays. The 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the radical activity, are summarized below for easy comparison.

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Coumarin–oxadiazole hybrid 1 | 19.47 | Ascorbic acid | 23.80 | [5] |

| Coumarin–oxadiazole hybrid 2 | 17.19 | Ascorbic acid | 23.80 | [5] |

| Coumarin-hydroxytyrosol hybrid | 26.58 | BHT | 521.99 | [5] |

| Coumarin-thiosemicarbazone 1 | 7.1 | Ascorbic acid | 18.6 | [5] |

| Coumarin-thiosemicarbazone 2 | 17.9 | Ascorbic acid | 18.6 | [5] |

| 7-hydroxy-4-methyl coumarin | 99.69 ppm | - | - | [6] |

Table 2: ABTS Radical Cation Scavenging Activity of this compound Derivatives

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Coumarin-hydroxytyrosol hybrid | 30.31 | BHT | 127.07 | [5] |

| 4-hydroxy-6-methoxy-2H-chromen-2-one | 3.86 | Trolox | 34.34 | [5] |

| Coumarin-thiosemicarbazone 1 | 9.0 | Trolox | 13.0 | [5] |

| Coumarin-thiosemicarbazone 2 | 8.8 | Trolox | 13.0 | [5] |

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the antioxidant properties of 4-methylcoumarins are provided below.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.[1][5]

Materials:

-

This compound derivative (test compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[5]

-

Preparation of Test Compound Solutions: Prepare a stock solution of the this compound derivative in methanol. From this stock, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[5]

-

Preparation of Positive Control: Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in methanol at the same concentrations as the test compound.[5]

-

Assay:

-

To a 96-well microplate, add 100 µL of the DPPH solution to each well.[5]

-

Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.[5]

-

For the blank, add 100 µL of methanol instead of the test compound.[5]

-

For the control, add 100 µL of methanol and 100 µL of the DPPH solution.[5]

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[5]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[5][7]

-

% Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound.

-

-

IC50 Value Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

-

This compound derivative (test compound)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Ethanol or Methanol

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ Working Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

-

-

Preparation of Test Compound Solutions: Prepare a stock solution of the this compound derivative in ethanol. From this stock, prepare a series of dilutions.[5]

-

Preparation of Positive Control: Prepare a series of dilutions of the positive control (e.g., Trolox) in ethanol at the same concentrations as the test compound.[5]

-

Assay:

-

Incubation: Incubate the microplate at room temperature for a set time (e.g., 6 minutes).[5]

-

Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[5]

-

Calculation: The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:[5]

-

% Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the control (ABTS•+ solution without the test compound) and Abs_sample is the absorbance of the test compound.

-

-

IC50 Value Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]

Visualizations

Antioxidant Activity Evaluation Workflow

The following diagram illustrates the general workflow for evaluating the antioxidant properties of this compound derivatives.

Caption: Workflow for evaluating the antioxidant properties of this compound.

Potential Signaling Pathway Inhibition

Certain this compound derivatives, such as 6,7-dimethoxy-4-methylcoumarin, have been shown to suppress inflammatory responses by inactivating the NF-κB and MAPK signaling pathways. This anti-inflammatory action is closely linked to antioxidant activity, as inflammation and oxidative stress are often intertwined.

Caption: Inhibition of NF-κB and MAPK signaling pathways by a this compound derivative.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Antioxidant properties of 4-methylcoumarins in in vitro cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant activity of 4-methylcoumarins. | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. scholar.ui.ac.id [scholar.ui.ac.id]

- 7. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]

The Anti-inflammatory Mechanisms of 4-Methylcoumarin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties. Among them, 4-methylcoumarin derivatives have emerged as potent anti-inflammatory agents. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of this compound compounds. It consolidates current research findings, presenting quantitative data on their inhibitory activities, detailing key experimental methodologies, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for effective and safe anti-inflammatory drugs remains a significant endeavor in pharmaceutical research. This compound and its derivatives have shown considerable promise in this area, exhibiting a range of biological activities, including antioxidant, anticoagulant, and anti-inflammatory properties.[1][2] This guide focuses on elucidating the specific mechanisms by which these compounds modulate inflammatory responses at the molecular level.

Core Anti-inflammatory Mechanisms

The anti-inflammatory activity of this compound compounds is multi-faceted, primarily involving the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes and mediators. The core mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, the suppression of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the subsequent reduction in the production of inflammatory cytokines and mediators.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of a vast array of pro-inflammatory genes.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Several this compound derivatives have been shown to potently inhibit this pathway. For instance, 6,7-dimethoxy-4-methylcoumarin (DMC) was found to inhibit LPS-induced IκB-α phosphorylation and degradation in RAW 264.7 macrophage cells.[4][5] This action prevents the nuclear translocation of the NF-κB p65 and p50 subunits, thereby suppressing the expression of downstream inflammatory mediators.[4] Similarly, 7,8-dihydroxy-4-methylcoumarin (DHMC) and its acetylated derivatives, 8-acetoxy-4-methylcoumarin (8AMC) and 7,8-diacetoxy-4-methylcoumarin (DAMC), also demonstrated concentration-dependent inhibition of NF-κB expression in LPS-stimulated RAW 264.7 cells.[6]

Figure 1: Inhibition of the NF-κB signaling pathway by this compound compounds.

Modulation of MAPK Signaling Pathways

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, play a pivotal role in transducing extracellular signals into cellular responses, including inflammation.[4] Activation of these pathways by stimuli like LPS leads to the production of pro-inflammatory cytokines and enzymes.

Studies have shown that this compound derivatives can effectively suppress the activation of MAPKs. For example, DMC inhibited the LPS-induced phosphorylation of ERK, JNK, and p38 in RAW 264.7 cells.[4][5] Similarly, 6,7-dihydroxy-4-methylcoumarin (6,7-DH-4MC) was found to reduce the phosphorylation of ERK and p38-MAPK.[7] 4-Hydroxy-7-methoxycoumarin (4H-7MTC) also demonstrated an inhibitory effect on the phosphorylation of ERK1/2 and JNK, but not p38 MAPK.[8][9] This modulation of MAPK signaling contributes significantly to the anti-inflammatory profile of these compounds.

Figure 2: Modulation of MAPK signaling pathways by this compound compounds.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (PGs) and leukotrienes (LTs), respectively. These eicosanoids are potent mediators of inflammation. The inducible isoform, COX-2, is of particular interest as a target for anti-inflammatory drugs.

Several this compound derivatives have demonstrated inhibitory activity against COX and LOX. For instance, certain 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin derivatives showed significant inhibition of COX enzymes, with some compounds surpassing the activity of the reference drug indomethacin in a carrageenan-induced rat paw edema model.[1] Molecular docking studies have further supported the interaction of these compounds with the active sites of COX-1 and COX-2.[1] In studies with activated microglial cells, 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DHEMC) and 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DAEMC) significantly lowered COX-2 protein expression.[10][11] Furthermore, some this compound derivatives have been identified as LOX inhibitors, with the presence of a bromine atom at the 6-position and a methyl group at the 4-position being critical for potency.[12]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of various this compound compounds from the cited literature.

Table 1: Inhibition of Pro-inflammatory Mediators

| Compound | Model System | Mediator | Concentration | % Inhibition / IC50 | Reference |

| DHEMC | LPS-stimulated rat microglia | NO | 100 µM | Significant Inhibition | [10][11] |

| PGE2 | 100 µM | Significant Inhibition | [11] | ||

| TXB2 | 100 µM | Significant Inhibition | [10][11] | ||

| TNF-α | 100 µM | Significant Inhibition | [10][11] | ||

| DAEMC | LPS-stimulated rat microglia | NO | 50 µM | Significant Inhibition | [10][11] |

| TXB2 | 50 µM | Significant Inhibition | [10][11] | ||

| TNF-α | 50 µM | Significant Inhibition | [10][11] | ||

| DMC | LPS-stimulated RAW 264.7 cells | NO | 400 µM | Significant Inhibition | [4] |

| PGE2 | 400 µM | Significant Inhibition | [4] | ||

| 6,7-DH-4MC | LPS-stimulated RAW 264.7 cells | NO | Dose-dependent | Significant Reduction | [7] |

| PGE2 | Dose-dependent | Significant Reduction | [7] | ||

| 4H-7MTC | LPS-stimulated RAW 264.7 cells | NO | 0.6 mM | 23.10% | [9] |

| PGE2 | 1.2 mM | Significant Reduction | [9] | ||

| 7-Amino-4-methylcoumarin | Collagen-induced arthritis (mice) | IL-6, IFN-γ | 30 mg/kg | Significant Suppression | [13] |

| 6-Methylcoumarin | LPS-stimulated RAW 264.7 cells | NO | 500 µM | Significant Reduction | [14] |

| PGE2 | 500 µM | Significant Reduction | [14] |

Table 2: Inhibition of Pro-inflammatory Enzymes

| Compound | Enzyme | Model System | Concentration | % Inhibition / IC50 | Reference |

| DHEMC | COX-2 (protein expression) | LPS-stimulated rat microglia | 100 µM | Significant Lowering | [10][11] |

| DAEMC | COX-2 (protein expression) | LPS-stimulated rat microglia | 100 µM | Significant Lowering | [10][11] |

| iNOS (protein expression) | LPS-stimulated rat microglia | 100 µM | Significant Inhibition | [10][11] | |

| DMC | iNOS (expression) | LPS-stimulated RAW 264.7 cells | 400 µM | Downregulated | [4][5] |

| COX-2 (expression) | LPS-stimulated RAW 264.7 cells | 400 µM | Downregulated | [4][5] | |

| 6,7-DH-4MC | iNOS (expression) | LPS-stimulated RAW 264.7 cells | Dose-dependent | Downregulation | [7] |

| COX-2 (expression) | LPS-stimulated RAW 264.7 cells | Dose-dependent | Downregulation | [7] | |

| 4H-7MTC | iNOS (expression) | LPS-stimulated RAW 264.7 cells | 1.2 mM | Strong Decrease | [8][9] |

| COX-2 (expression) | LPS-stimulated RAW 264.7 cells | 1.2 mM | Strong Decrease | [8][9] | |

| 6-Methylcoumarin | iNOS (protein expression) | LPS-stimulated RAW 264.7 cells | 500 µM | 92.79% | [14] |

| COX-2 (protein expression) | LPS-stimulated RAW 264.7 cells | 500 µM | Significant Decrease | [14] | |

| Coumarin derivative 11 | LOX | Cell-free assay | - | IC50 = 65 µM | [12] |

Table 3: In Vivo Anti-inflammatory Activity

| Compound | Model | Dose | Effect | % Inhibition | Reference |

| 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin (Cmpd 4) | Carrageenan-induced rat paw edema | - | Surpassed Indomethacin | 44.05% (at 3h) | [1] |

| 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin (Cmpd 8) | Carrageenan-induced rat paw edema | - | Surpassed Indomethacin | 38.10% (at 3h) | [1] |

| 4-Hydroxycoumarin | Carrageenan-induced paw edema | 75 mg/kg | Reduced edema | 74.6% (at 180 min) | [15][16] |

| 7-Amino-4-methylcoumarin | Collagen-induced arthritis (mice) | 30 mg/kg | Reduced incidence and severity | - | [13] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to provide a practical guide for researchers.

Cell Culture and Stimulation

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[4][7][8] Primary rat microglial cultures are also utilized for neuroinflammation studies.[10][11]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of typically 1 µg/mL.[4][9] The this compound compounds are usually added 1 hour prior to LPS stimulation.

References

- 1. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Derivatives Inhibit Human Neutrophil Oxidative Metabolism and Elastase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Derivatives with Anti-inflammatory Effects in Activated Microglial Cells [jstage.jst.go.jp]

- 12. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. preprints.org [preprints.org]

The Enigmatic Presence of 4-Methylcoumarin in Nature: A Technical Guide to Its Sources and Isolation

A deep dive into the natural origins and extraction methodologies of 4-Methylcoumarin reveals a compound more commonly synthesized than isolated. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its limited natural occurrence and presents a generalized protocol for the isolation of coumarins from botanical sources, reflecting the scarcity of specific methods for this compound itself.

Natural Sources of this compound: A Scant Trail

While the coumarin family of compounds is widely distributed throughout the plant kingdom, particularly in families such as Rutaceae (the citrus family) and Apiaceae (the carrot family), the specific natural occurrence of this compound (4-methyl-2H-1-benzopyran-2-one) is not extensively documented. The majority of scientific literature focuses on its synthesis and the natural prevalence of its derivatives, such as 7-hydroxy-4-methylcoumarin.

The most notable, though infrequent, mention of this compound as a natural product is its reported presence in Trigonella foenum-graecum, commonly known as fenugreek. However, detailed studies quantifying its presence or outlining specific isolation procedures from this source are conspicuously absent from mainstream research. This suggests that if this compound is indeed a natural constituent of fenugreek, it is likely present in very low concentrations, making its isolation challenging and economically unviable compared to chemical synthesis.

In contrast, a vast array of other coumarins and furanocoumarins have been successfully isolated and quantified from various plant species. This disparity underscores the current understanding that this compound is not a major or widespread natural product.

Quantitative Data on Coumarin Content in Various Plant Species

Due to the lack of specific quantitative data for this compound from natural sources, the following table summarizes the content of other representative coumarins found in different plant materials. This data is intended to provide a comparative context for the yields that can be expected when isolating coumarins in general.

| Plant Species | Family | Plant Part | Coumarin Derivative(s) | Concentration (mg/g of Dry Weight) | Reference |

| Arabidopsis thaliana | Brassicaceae | Roots | Scopoletin | Varies significantly among accessions | [1] |

| Arabidopsis thaliana | Brassicaceae | Roots | Scopolin | Varies significantly among accessions | [1] |

| Artemisia keiskeana | Asteraceae | Aerial Parts | Fraxidin | 1.31 - 5.93 | [2] |

| Artemisia keiskeana | Asteraceae | Aerial Parts | Daphnoretin | 0.26 - 0.36 | [2] |

| Pterocaulon balansae | Asteraceae | - | 5,6-dimethoxy-7-(3′-methyl-2′,3′-dihydroxybutyloxy)coumarin | 54 | [3] |

| Heracleum sosnowskyi | Apiaceae | Leaves | Angelicin | 2.3 | [4] |

| Heracleum sosnowskyi | Apiaceae | Leaves | Bergapten | 3.14 | [4] |

| Heracleum sosnowskyi | Apiaceae | Leaves | Methoxsalen | 0.76 | [4] |

| Heracleum sosnowskyi | Apiaceae | Leaves | Psoralen | 0.15 | [4] |

Experimental Protocols: A Generalized Approach to Coumarin Isolation

Given the absence of a specific, detailed protocol for the isolation of this compound from a natural source, this section provides a generalized methodology for the extraction and purification of coumarins from plant material. This protocol is a composite of common techniques described in the literature for isolating this class of compounds.[5][6][7][8]

Materials and Equipment

-

Plant Material: Dried and finely powdered plant tissue (e.g., leaves, roots, seeds).

-

Solvents: Petroleum ether, ethanol (95%), methanol, chloroform, ethyl acetate, n-hexane.

-